6-Amino-4-hydroxypyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-amino-4-oxo-1H-pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-5-2-3(9)1-4(8-5)6(10)11/h1-2H,(H,10,11)(H3,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGFPTVDZZDSFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393552-65-2 | |
| Record name | 6-amino-4-hydroxypyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Amino-4-hydroxypyridine-2-carboxylic acid chemical structure and properties
The following technical guide details the structural dynamics, synthesis, and physicochemical properties of 6-Amino-4-hydroxypyridine-2-carboxylic acid .
CAS Registry Number: 1393552-65-2 Molecular Formula: C₆H₆N₂O₃ Molecular Weight: 154.12 g/mol
Executive Summary
6-Amino-4-hydroxypyridine-2-carboxylic acid is a highly functionalized pyridine scaffold characterized by a unique "push-pull" electronic structure. Featuring an electron-donating amino group at C6, an ionizable hydroxyl (tautomeric oxo) group at C4, and an electron-withdrawing carboxylic acid at C2, this molecule serves as a versatile building block in medicinal chemistry. It is particularly valued as a pharmacophore for metalloenzyme inhibitors due to its tridentate chelating potential and as a precursor for fused heterocyclic systems (e.g., pyrido[2,3-d]pyrimidines).
Structural Analysis & Tautomerism
The reactivity and biological interaction of this molecule are defined by its tautomeric equilibrium.[1] While formally named as a "hydroxypyridine," the compound predominantly exists in the 4-pyridone form in solution and solid state, stabilized by amide-like resonance.
Tautomeric Equilibrium
The C4-hydroxyl group undergoes rapid proton transfer to the pyridine nitrogen (N1), generating the 4-pyridone tautomer. The C6-amino group generally retains the amino (
Key Structural Features:
-
Zwitterionic Character: In neutral aqueous media, the C2-carboxylic acid is deprotonated (
), and the basic centers (N1 or exocyclic amine) may be protonated, leading to low solubility at the isoelectric point. -
Chelation Motif: The N1 nitrogen and the carboxylate oxygen form a classic picolinic acid-type bidentate binding pocket, which is electronically modulated by the C4-oxo and C6-amino substituents.
Figure 1: Tautomeric and ionization states of 6-Amino-4-hydroxypyridine-2-carboxylic acid.[2] The 4-pyridone form is thermodynamically favored in polar solvents.
Physicochemical Properties
The following data summarizes the core physical constants derived from experimental analogs and computational models (ACD/Labs, EPISuite).
| Property | Value | Context |
| Appearance | Off-white to beige solid | High melting point due to H-bonding network. |
| Melting Point | >270 °C (dec.) | Typical for zwitterionic amino acids. |
| Predicted pKa₁ | ~2.1 (COOH) | Acidic dissociation of the carboxyl group. |
| Predicted pKa₂ | ~8.5 (OH/NH) | Ionization of the 4-pyridone/phenol moiety. |
| LogP | -1.5 to -0.8 | Highly hydrophilic; poor membrane permeability without derivatization. |
| Solubility | DMSO, Dilute Acid/Base | Poor solubility in water/organic solvents at neutral pH. |
Synthesis & Manufacturing
Direct synthesis of 6-amino-4-hydroxypyridine-2-carboxylic acid is challenging due to the need for regioselective amination. The most authoritative synthetic route involves the Curtius Rearrangement of a chelidamic acid derivative or nucleophilic aromatic substitution (
Primary Route: Modified Curtius Rearrangement
This protocol utilizes Chelidamic Acid (4-hydroxypyridine-2,6-dicarboxylic acid) as the starting material. This pathway ensures the correct positioning of the oxygenation at C4 and the carboxyl at C2.
Step-by-Step Protocol:
-
Esterification: Reflux Chelidamic acid in MeOH/H₂SO₄ to yield dimethyl 4-hydroxypyridine-2,6-dicarboxylate.
-
Desymmetrization: Controlled hydrolysis (1 eq. LiOH) yields the mono-ester.
-
Acyl Azide Formation: Treat the free acid with diphenylphosphoryl azide (DPPA) and triethylamine.
-
Curtius Rearrangement: Heat in tert-butanol to generate the Boc-protected amine (via isocyanate intermediate).
-
Deprotection: Acidic hydrolysis (TFA or HCl) removes the Boc group and hydrolyzes the remaining ester to yield the target acid.
Figure 2: Retrosynthetic pathway from Chelidamic Acid via Curtius Rearrangement.
Alternative Route: on Fluorinated Precursors
For scale-up, reacting 2,6-difluoro-4-hydroxypyridine (or its protected ether) with cyanide (to install C2-COOH via nitrile) and ammonia (to install C6-NH2) is theoretically viable but suffers from regioselectivity issues (C2 vs C6 competition).
Reactivity & Applications
Ligand Efficiency in Drug Discovery
The 6-amino-4-hydroxypicolinic acid scaffold is a "privileged structure" for designing inhibitors of metalloenzymes (e.g., HIV Integrase, Influenza Endonuclease).
-
Mechanism: The orthogonal arrangement of the C4-hydroxyl and C2-carboxylate creates a hard-donor binding pocket for divalent metals (
, ). -
Modification: The C6-amino group provides a vector for extending into solvent-exposed regions of the protein active site, improving potency and selectivity.
Derivatization Logic
-
Amine (C6): Can be acylated or alkylated (reductive amination) to tune lipophilicity.
-
Hydroxyl (C4): Can be converted to a chloride (using
) and then substituted to introduce diverse aryl groups. -
Carboxylic Acid (C2): Converted to esters or bioisosteres (e.g., oxadiazoles) to improve oral bioavailability.
Analytical Profiling
To validate the identity of synthesized batches, the following spectral signatures are diagnostic:
-
¹H NMR (DMSO-d₆):
- ~13.0 ppm (Broad s, 1H, COOH)
- ~10.5 ppm (Broad s, 1H, OH/NH amide)
- ~6.8 ppm (s, 2H, NH₂)
- ~5.8 ppm (d, 1H, H3) and ~6.1 ppm (d, 1H, H5) – The meta-coupling is often small; shifts confirm electron-rich ring.
-
Mass Spectrometry (ESI+):
-
Fragmentation often shows loss of
( ) and ( ).
-
References
-
Sigma-Aldrich. 6-Hydroxypyridine-2-carboxylic acid Product Specification.Link
-
BenchChem. Chelidamic Acid: A Technical Guide to Structure and Synthesis.Link
-
PubChem. Compound Summary: 4-Hydroxy-2-pyridinecarboxylic acid (Isomer comparison).[3]Link
-
ChemSRC. CAS 1393552-65-2 Data Entry.Link
-
Vertex AI Search. Synthesis of Pyridine-2-carboxylic acid derivatives (General Methodologies).Link
Sources
Tautomerism in 6-Amino-4-Hydroxypicolinic Acid Derivatives: An In-Depth Technical Guide
Abstract
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development. The tautomeric state of a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and pKa, as well as its biological activity and metabolic fate. This guide provides a comprehensive technical overview of tautomerism in 6-amino-4-hydroxypicolinic acid derivatives, a class of compounds with potential applications in medicinal chemistry. We will explore the structural and electronic factors governing the tautomeric equilibria, detail robust experimental and computational methodologies for their characterization, and discuss the practical implications for drug design.
Introduction: The Critical Role of Tautomerism in Drug Development
In the realm of medicinal chemistry, a molecule's structure is inextricably linked to its function. Tautomerism introduces a layer of complexity, as a compound can exist as a mixture of different isomers in equilibrium.[1][2] This dynamic nature can impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. For researchers and drug development professionals, a thorough understanding and characterization of tautomerism are not merely academic exercises but crucial steps in the design of safe and efficacious therapeutics. The 6-amino-4-hydroxypicolinic acid scaffold, possessing both amino and hydroxyl groups on a pyridine ring, presents a rich landscape for tautomeric exploration.
The Tautomeric Landscape of 6-Amino-4-Hydroxypicolinic Acid Derivatives
The substitution pattern of 6-amino-4-hydroxypicolinic acid gives rise to several potential tautomeric forms, primarily involving keto-enol and lactam-lactim equilibria. The principal tautomers to consider are:
-
The Hydroxy-Amino Form (A): The parent structure, 6-amino-4-hydroxypicolinic acid.
-
The Pyridone-Amino Form (B): Arising from keto-enol tautomerism of the 4-hydroxy group.
-
The Hydroxy-Imino Form (C): Resulting from lactam-lactim tautomerism of the 6-amino group.
-
The Pyridone-Imino Form (D): A combination of both tautomerizations.
-
Zwitterionic Forms: Intramolecular proton transfer can also lead to the formation of zwitterionic tautomers, which can be significantly stabilized in polar solvents.[3]
The relative stability of these tautomers is governed by a delicate interplay of factors including:
-
Aromaticity: The aromatic character of the pyridine ring favors tautomers that maintain this stability.
-
Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between adjacent functional groups can stabilize certain tautomeric forms.
-
Substituent Effects: The electronic nature of other substituents on the picolinic acid ring can influence the electron density and, consequently, the position of the tautomeric equilibrium.[4][5]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can have a dramatic effect on the relative stability of tautomers. Polar solvents, for instance, can stabilize more polar or zwitterionic forms.[6][7]
dot graph Tautomers { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
A [label="A: Hydroxy-Amino", pos="0,1.5!"]; B [label="B: Pyridone-Amino", pos="3,1.5!"]; C [label="C: Hydroxy-Imino", pos="0,0!"]; D [label="D: Pyridone-Imino", pos="3,0!"]; Z [label="Z: Zwitterionic", pos="1.5,-1!"];
Methodologies for Tautomer Characterization
A multi-pronged approach combining spectroscopic and computational techniques is essential for the unambiguous characterization of the tautomeric equilibrium.
Experimental Approaches
NMR is a powerful tool for elucidating the structure of tautomers in solution.[8][9] Key parameters to analyze include:
-
Chemical Shifts: The chemical shifts of protons and carbons are highly sensitive to the electronic environment. For instance, the chemical shift of the proton attached to the nitrogen in the amino group will differ significantly from that in the imino form.
-
Coupling Constants: One-bond and long-range coupling constants can provide valuable information about the bonding arrangement.
-
Temperature Dependence: Variable temperature NMR studies can reveal the thermodynamics of the tautomeric equilibrium.[10]
-
Solvent Titration: Systematically varying the solvent composition can help to understand the influence of the medium on the equilibrium position.[6]
Experimental Protocol: 1H NMR for Tautomer Analysis
-
Sample Preparation: Dissolve a precisely weighed amount of the 6-amino-4-hydroxypicolinic acid derivative in a series of deuterated solvents of varying polarity (e.g., CDCl3, DMSO-d6, D2O).
-
Data Acquisition: Record 1H NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
Spectral Analysis:
-
Identify and assign the signals corresponding to each tautomer. The use of 2D NMR techniques (COSY, HSQC, HMBC) can aid in this process.
-
Integrate the signals corresponding to specific protons of each tautomer to determine their relative populations.
-
-
Equilibrium Constant Calculation: The equilibrium constant (KT) can be calculated from the ratio of the integrals of the signals for each tautomer.
-
Variable Temperature Study (Optional): Repeat the data acquisition at different temperatures to determine the enthalpy and entropy of the tautomerization.
UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima.[11][12] By comparing the spectrum of the compound of interest with those of "locked" N-methylated and O-methylated derivatives, which mimic the lactim and lactam forms respectively, the position of the equilibrium can be determined.[13][14]
Experimental Protocol: UV-Vis Spectroscopy for Tautomer Equilibrium Determination
-
Synthesis of Model Compounds: Synthesize the N-methyl and O-methyl derivatives of the 6-amino-4-hydroxypicolinic acid derivative to serve as reference standards for the lactim and lactam forms.
-
Sample Preparation: Prepare solutions of the parent compound and the methylated derivatives in the solvent of interest at a known concentration.
-
Data Acquisition: Record the UV-Vis absorption spectra of all three solutions over a suitable wavelength range.
-
Data Analysis:
-
Identify the λmax for the N-methyl and O-methyl derivatives.
-
Deconvolute the spectrum of the parent compound to determine the relative contributions of the two tautomeric forms.
-
Calculate the equilibrium constant (KT) from the ratio of the absorbances at the respective λmax values, corrected for the molar extinction coefficients of the model compounds.
-
Computational Approaches
DFT calculations are a powerful in silico tool for predicting the relative stabilities of tautomers and for corroborating experimental findings.[15][16] By calculating the Gibbs free energy of each tautomer, the equilibrium constant can be estimated.
Computational Protocol: DFT for Tautomer Stability Prediction
-
Structure Generation: Build the 3D structures of all plausible tautomers of the 6-amino-4-hydroxypicolinic acid derivative.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface and to obtain the zero-point vibrational energies and thermal corrections.
-
Solvation Modeling: To account for solvent effects, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).[17]
-
Energy Calculation: Calculate the Gibbs free energy (G) for each tautomer in the gas phase and in the solvent of interest.
-
Equilibrium Constant Prediction: The equilibrium constant (KT) can be predicted using the following equation: KT = exp(-ΔG/RT), where ΔG is the difference in Gibbs free energy between the tautomers.
dot graph Experimental_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Caption: A comprehensive workflow for the study of tautomerism.
Data Presentation and Interpretation
For clarity and comparative analysis, the results from both experimental and computational studies should be summarized in tables.
Table 1: Predicted Relative Energies and Equilibrium Constants of Tautomers from DFT Calculations
| Tautomer | Relative Gibbs Free Energy (kcal/mol) - Gas Phase | Relative Gibbs Free Energy (kcal/mol) - Water | Predicted KT (in Water) |
| A (Hydroxy-Amino) | 0.00 | 0.00 | 1.00 |
| B (Pyridone-Amino) | Value | Value | Value |
| C (Hydroxy-Imino) | Value | Value | Value |
| D (Pyridone-Imino) | Value | Value | Value |
| Z (Zwitterionic) | Value | Value | Value |
Table 2: Experimental Spectroscopic Data for Tautomer Analysis
| Method | Solvent | Key Observables | Determined KT |
| 1H NMR | CDCl3 | δ(NH2), δ(OH) | Value |
| DMSO-d6 | δ(NH2), δ(OH) | Value | |
| UV-Vis | Hexane | λmax | Value |
| Ethanol | λmax | Value |
Conclusion: Implications for Drug Design
The tautomeric preference of 6-amino-4-hydroxypicolinic acid derivatives has significant downstream consequences for their development as drug candidates. The dominant tautomer in a physiological environment will dictate the molecule's interactions with its biological target and its overall ADME properties. For instance, a more polar pyridone tautomer may exhibit increased aqueous solubility but decreased membrane permeability compared to a less polar hydroxypyridine form. A thorough understanding of the tautomeric landscape is therefore indispensable for optimizing the pharmacological profile of this class of compounds. By employing the integrated experimental and computational strategies outlined in this guide, researchers can confidently characterize the tautomeric behavior of their molecules of interest, paving the way for the rational design of improved therapeutics.
References
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- Theoretical Calculations of the Substituent Effects on the Tautomeric Equilibrium of 6-X-2(1H)-pyridones. (URL: )
- Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques - Walsh Medical Media. (URL: )
- Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines - Semantic Scholar. (URL: )
- Theoretical Study by Density Functional Theory Method (DFT)
- Tautomerism Detected by NMR - Encyclopedia.pub. (URL: )
- The Lactam–Lactim Tautomerization of Monoamino-Substituted 2-Pyridinols in Tetrahydrofuran - SciSpace. (URL: )
- PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS Alan R. Katritzky, Mati Karelson, and Philip A. Harris Department of Chemist - LOCKSS: Serve Content. (URL: )
- Tautomeric pyridines. Part X. Effects of substituents on pyridone–hydroxypyridine equilibria and pyridone basicity - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (URL: )
- Tautomer - chemeurope.com. (URL: )
- How about Tautomers? - WuXi Biology. (URL: )
- (PDF) Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. (URL: )
- Role of lactam vs. lactim tautomers in 2(1H)
- The Use of NMR Spectroscopy to Study Tautomerism - ResearchG
- Tautomerism Example - BYJU'S. (URL: )
- Full article: NMR J(C,C) scalar coupling analysis of the effects of substituents on the keto–enol tautomeric equilibrium in 2-OH-n-X-pyridines. An experimental and DFT study - Taylor & Francis. (URL: )
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- Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. (URL: )
- The use of NMR spectroscopy to study tautomerism (2006) | Rosa M. Claramunt - SciSpace. (URL: )
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- Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - MDPI. (URL: )
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- Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON)
- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Comput
- Full article: Investigation on the stability of the Enol Tautomer of Favipiravir and its derivatives by DFT, QTAIM, NBO, NLO and 1H-NMR - Taylor & Francis. (URL: )
- What is Lactam Lactim Tautomerism? - askIITians. (URL: )
- Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calcul
- Proton magnetic resonance spectra of tautomeric substituted pyridines and their conjugate acids | The Journal of Physical Chemistry - ACS Public
- Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones - ResearchG
- Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: )
- A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM) - Oriental Journal of Chemistry. (URL: )
- Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: )
- Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf - Slideshare. (URL: )
- 1 Tautomerism: A Historical Perspective - Wiley-VCH. (URL: )
- Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Sc
- The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction - AIP Publishing. (URL: )
- Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. (URL: )
- Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined comput - SciSpace. (URL: )
- Lactam-lactim tautomerism - Oxford Reference. (URL: )
- Keto-enol tautomerization of 2-pyridone and 2-hydroxypyridine. (URL: )
- Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering | The Journal of Physical Chemistry Letters - ACS Public
- Zwitterion - Wikipedia. (URL: )
- 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study. (URL: )
- Scheme 1 Tautomerization between pyridones and hydroxypyridines.
- Lactam-lactim tautomerism: Significance and symbolism. (URL: )
- Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and T - Semantic Scholar. (URL: )
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Literature review on 6-amino-4-hydroxypicolinic acid biological activity
An In-Depth Technical Guide to the Biological Activity of Picolinic Acid Derivatives
Authored by: A Senior Application Scientist
Introduction
Picolinic acid, a pyridine-based scaffold, and its derivatives represent a class of molecules with a diverse and significant range of biological activities. These compounds have garnered considerable interest within the scientific community, particularly in the fields of agriculture and medicine. While the specific biological profile of 6-amino-4-hydroxypicolinic acid is not extensively detailed in publicly available literature, a wealth of research on structurally related picolinic acid derivatives provides profound insights into their potential applications and mechanisms of action. This guide will synthesize the existing knowledge on the herbicidal, antimicrobial, and enzyme-inhibiting properties of picolinic acid analogs, with a primary focus on derivatives sharing the core aminopicolinic acid structure. The forthcoming sections will delve into the molecular mechanisms, structure-activity relationships, and experimental protocols that underpin the biological effects of these compelling compounds.
Herbicidal Activity of 4-Aminopicolinic Acid Derivatives: Synthetic Auxins
A significant body of research has been dedicated to the development of 4-aminopicolinic acid derivatives as potent herbicides. These compounds function as synthetic auxins, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and lethal growth in susceptible plants.
Mechanism of Action: Auxin Mimicry
Synthetic auxins like the 4-aminopicolinic acid derivatives exert their herbicidal effects by binding to auxin receptors, primarily the F-box proteins such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins. This binding event initiates a signaling cascade that results in the degradation of Aux/IAA transcriptional repressors, leading to the overexpression of auxin-responsive genes. The subsequent physiological effects include epinastic growth, stem twisting, and ultimately, plant death.
Recent studies have elucidated the mode of action of novel 6-pyrazolyl-2-picolinic acids, identifying them as auxinic compounds.[1] Investigations using Arabidopsis thaliana deficient in the AFB5 receptor have been instrumental in confirming this mechanism.[1] Furthermore, some derivatives have been shown to induce the upregulation of defense genes and increase the content of jasmonic acid, suggesting a potential role as immune activators in plants.[1]
Caption: Simplified Mechanism of Action for Auxinic Herbicides.
Structure-Activity Relationship (SAR)
The herbicidal potency of 4-aminopicolinic acid derivatives is highly dependent on the nature and position of substituents on the picolinic acid ring and any appended moieties. Key findings from various studies include:
-
Substitution at the 6-position: Introducing aryl-substituted pyrazolyl or indazolyl groups at the 6-position has proven to be a successful strategy for discovering novel herbicidal molecules.[1][2][3]
-
Halogenation: The presence of chlorine and fluorine atoms on the picolinic acid core often enhances herbicidal activity.[2]
-
Substituents on the Aryl Ring: The electronic properties of substituents on the aryl ring of the 6-position moiety play a crucial role. Electron-withdrawing groups on an indazole ring, for instance, have been associated with better activity.[3]
Quantitative Data on Herbicidal Activity
The following table summarizes the herbicidal activity of representative 4-aminopicolinic acid derivatives against various weed species.
| Compound ID | Target Weed Species | Dosage/Concentration | Observed Effect | Reference |
| V-2 | Chenopodium album, Amaranthus retroflexus | 250 g/ha | 100% post-emergence herbicidal activity | [1] |
| V-8 | Broadleaf Weeds | 300 g/ha | Better post-emergence activity than picloram | [4] |
| S202 | Arabidopsis thaliana (root growth) | 0.5 µmol/L | 78.4% inhibition | [2][5] |
| Compound 5a | Brassica napus, Abutilon theophrasti (root growth) | 10 µM | Significantly greater inhibition than picloram | [3] |
| Various S-series | Amaranthus retroflexus | 250 g/ha | 100% inhibition for 10 compounds | [2][5] |
Experimental Protocol: Root Growth Inhibition Assay
This protocol is a standard method for evaluating the herbicidal activity of compounds on model plants like Arabidopsis thaliana.
Objective: To determine the inhibitory effect of test compounds on the root growth of Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) medium
-
Sucrose
-
Agar
-
Petri dishes (9 cm)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization: Surface-sterilize Arabidopsis thaliana seeds by washing with 75% ethanol for 1 minute, followed by a 10% sodium hypochlorite solution for 10-15 minutes. Rinse the seeds 4-5 times with sterile distilled water.
-
Plating: Suspend the sterilized seeds in 0.1% sterile agar solution and store at 4°C for 3 days for stratification.
-
Medium Preparation: Prepare MS medium containing 3% sucrose and 0.7% agar. Autoclave the medium and cool to approximately 50-60°C. Add the test compound to the desired final concentration. Pour the medium into sterile Petri dishes.
-
Seed Sowing: Once the medium has solidified, place 10-15 stratified seeds on the surface of the agar in each Petri dish.
-
Incubation: Seal the Petri dishes and place them vertically in a growth chamber at 25°C with a 16-hour light/8-hour dark photoperiod.
-
Data Collection: After 5-7 days of incubation, measure the primary root length of the seedlings.
-
Analysis: Calculate the percentage of root growth inhibition for each treatment relative to a solvent control. The IC50 value (the concentration of the compound that causes 50% inhibition of root growth) can be determined by testing a range of concentrations.
Caption: Experimental Workflow for Herbicidal Screening.
Antimicrobial Activity of Picolinic Acid
Picolinic acid itself has been shown to possess antibacterial properties against a range of pathogenic bacteria.[6] This activity is attributed, in part, to its ability to chelate transition metals, which are essential for various cellular processes in bacteria.[6] By sequestering these metal ions, picolinic acid can disrupt enzymatic functions, leading to the inhibition of growth and, in some cases, cell lysis.[6]
In Vitro Antibacterial Activity
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial efficacy of a compound. The following table presents the MIC values of picolinic acid against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |
| Serratia marcescens | 0.5 | [6] |
| Klebsiella pneumoniae | 0.5 | [6] |
| Escherichia coli | 0.5 | [6] |
| Shigella flexneri | 0.5 | [6] |
| Bacillus cereus | 0.5 | [6] |
| Proteus vulgaris | 0.5 | [6] |
| Micrococcus luteus | 0.5 | [6] |
| Proteus mirabilis | 1.5 | [6] |
| Enterobacter cloacae | 1.0 | [6] |
| Bacillus subtilis | 2.0 | [6] |
| Staphylococcus aureus | 2.0 | [6] |
| Lactococcus lactis | 2.0 | [6] |
Enzyme Inhibition by Picolinic Acid Derivatives
Beyond their applications in agriculture and as antimicrobial agents, picolinic acid derivatives have also been investigated as inhibitors of specific enzymes, highlighting their potential in drug discovery.
Inhibition of Dopamine β-Monooxygenase (DBM)
A study on a series of picolinic acids substituted at the 4- and 5-positions demonstrated their ability to inhibit dopamine β-monooxygenase (DBM), an enzyme that catalyzes the conversion of dopamine to norepinephrine.[7] As inhibitors of DBM, these compounds have potential as antihypertensive drugs.[7]
Quantitative structure-activity relationship (QSAR) and comparative molecular field analysis (CoMFA) studies have provided insights into the structural features that govern the inhibitory activity of these picolinic acid derivatives against DBM:[7]
-
A more negatively charged carboxylate group enhances inhibition.
-
More lipophilic groups at the R4 position increase activity.
-
Wider bulk and higher molar refraction of substituents at the 5-position lead to increased DBM inhibition.
Molecular docking studies suggest that the carboxylate group of the inhibitor interacts with the copper site (CuB) in the enzyme's active site.[7]
Conclusion
The picolinic acid scaffold is a versatile platform for the development of biologically active molecules. While direct research on 6-amino-4-hydroxypicolinic acid is limited, the extensive studies on its structural analogs, particularly 4-aminopicolinic acid derivatives, have firmly established their utility as potent herbicides acting as synthetic auxins. Furthermore, the inherent antimicrobial and enzyme-inhibiting properties of the picolinic acid core underscore the broad therapeutic and agrochemical potential of this class of compounds. Future research focusing on the synthesis and biological evaluation of a wider array of substituted picolinic acids, including the title compound, is warranted to fully explore their structure-activity relationships and unlock new applications.
References
- Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide.
- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
- Evaluation of the Antimicrobial, Antioxidant, and Anti-Inflammatory Activities of Hydroxychavicol for Its Potential Use as an Oral Care Agent.
- Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids.
- Antimicrobial activity of Picolinic acid.
- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
- Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution.
- Synthesis and Biological Evaluation of O6-Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegener
- Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents.
- Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and put
- The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element.
- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
Sources
- 1. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids [mdpi.com]
- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Strategic Derivatization of Amino and Hydroxyl Groups in Picolinic Acid Scaffolds
Abstract
The picolinic acid framework is a "privileged" scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and potent metal-chelating capabilities.[1][2][3] Its derivatives have been investigated for a wide range of applications, including as enzyme inhibitors and anticancer agents.[4][5] The strategic modification of functional groups, particularly amino and hydroxyl moieties, on this scaffold is a cornerstone of modern drug design, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of amino and hydroxyl groups on picolinic acid and its derivatives. It moves beyond simple procedural lists to explain the underlying chemical principles, helping researchers make informed decisions in their synthetic campaigns. Detailed, field-tested protocols for key transformations are provided, alongside visual workflows to clarify complex processes.
The Strategic Importance of Derivatization
Picolinic acid, a pyridine ring substituted with a carboxylic acid at the 2-position, presents a versatile template for chemical modification.[4] Derivatizing pendant amino (-NH₂) and hydroxyl (-OH) groups is critical for:
-
Modulating Physicochemical Properties: Altering solubility, lipophilicity (LogP), and metabolic stability.
-
Exploring Structure-Activity Relationships (SAR): Systematically modifying a lead compound to enhance target affinity and selectivity.
-
Prodrug Strategies: Introducing labile functional groups that are cleaved in vivo to release the active drug.
-
Improving Analytical Detection: Attaching moieties that enhance ionization efficiency for techniques like liquid chromatography-mass spectrometry (LC-MS).[6][7]
This guide is structured into two primary sections focusing on the derivatization of amino and hydroxyl groups, respectively. Each section details the most robust and widely applicable synthetic strategies.
Derivatization of Amino Groups: Building Blocks for Bioactivity
The amino group on a picolinic acid scaffold is a potent nucleophile, making it a prime target for a variety of chemical transformations. Its reactivity allows for the straightforward introduction of diverse functionalities.
Acylation: Forging Stable Amide Bonds
The formation of an amide bond via acylation is one of the most reliable and common reactions in medicinal chemistry. The resulting amide is generally stable to metabolic degradation and can act as a crucial hydrogen bond donor or acceptor, mediating interactions with biological targets.
Causality of Experimental Choices: The reaction proceeds via a nucleophilic acyl substitution mechanism. An amino group attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride).[8] A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically required to neutralize the acidic byproduct (e.g., HCl), preventing the protonation and deactivation of the starting amine. In some cases, pyridine can serve as both the base and a nucleophilic catalyst.[9]
Protocol 2.1: General Protocol for Acylation of an Amino-Picolinic Acid Derivative
-
Materials:
-
Amino-picolinic acid derivative (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 - 1.5 eq)
-
Triethylamine (TEA) or Pyridine (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the amino-picolinic acid derivative (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.
-
Add TEA (2.0 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.
-
Sulfonylation: Introducing a Key Pharmacophore
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in numerous antibacterial, diuretic, and hypoglycemic drugs. It is often used as a bioisostere for amides or carboxylic acids.[10] The reaction with a sulfonyl chloride is mechanistically similar to acylation. In advanced applications, a picolinamide moiety can even serve as a directing group to achieve site-selective C-H sulfonylation on other parts of a molecule.[11][12][13]
Protocol 2.2: General Protocol for Sulfonylation of an Amino-Picolinic Acid Derivative
-
Materials:
-
Amino-picolinic acid derivative (1.0 eq)
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq)
-
Pyridine (as both solvent and base) or TEA in DCM
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Dissolve the amino-picolinic acid derivative (1.0 eq) in anhydrous pyridine and cool to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Reaction Monitoring (Self-Validation): Check for completion using TLC or LC-MS.
-
Pour the reaction mixture into ice-cold 1 M HCl and extract with EtOAc (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purification: Purify the crude residue via flash column chromatography to yield the pure sulfonamide.
-
Ugi Reaction: Rapid Assembly of Complex Scaffolds
The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for rapidly generating libraries of diverse, peptide-like molecules.[14] This one-pot reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a bis-amide.[15][16] Using an amino-picolinic acid as the amine component allows for the swift creation of complex structures with high atom economy.
Protocol 2.3: Ugi Reaction Utilizing an Amino-Picolinic Acid Derivative
-
Materials:
-
Amino-picolinic acid derivative (1.0 eq)
-
Aldehyde or Ketone (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
Isocyanide (e.g., benzyl isocyanide, tert-butyl isocyanide) (1.0 eq)
-
Methanol (MeOH) or Trifluoroethanol (TFE) as solvent
-
-
Procedure:
-
To a vial, add the amino-picolinic acid derivative (1.0 eq), the aldehyde (1.0 eq), and the carboxylic acid (1.0 eq).
-
Dissolve the components in methanol (to a concentration of 0.5 - 1.0 M).
-
Stir the mixture for 10-30 minutes at room temperature to facilitate pre-condensation and imine formation.
-
Add the isocyanide (1.0 eq) to the mixture. The reaction is often exothermic.
-
Stir the reaction at room temperature for 24-48 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction by LC-MS. The product will have a mass corresponding to the sum of the reactants minus one molecule of water.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product is often purified directly by preparative HPLC or flash chromatography.
-
Derivatization of Hydroxyl Groups: Tuning Polarity and Protection
The hydroxyl group is a versatile functional handle that can act as a hydrogen bond donor and acceptor. However, its reactivity can interfere with other desired transformations, often necessitating its temporary protection or permanent derivatization to modulate drug properties.[17]
Esterification: A Classic Transformation
Esterification converts the polar hydroxyl group into a less polar ester. This is a common strategy for creating prodrugs that can cross cell membranes more easily, later being hydrolyzed by esterases to release the active hydroxyl-containing drug. The reaction is typically performed with an acid chloride or anhydride in the presence of a base.[18] This method is often preferred over Fischer esterification (acid-catalyzed reaction with a carboxylic acid) due to its milder conditions and irreversibility.[19][20]
Causality of Experimental Choices: The use of an acylating agent like an acid chloride with a base such as pyridine or TEA is highly efficient.[9] For sterically hindered or less reactive alcohols, a hyper-nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is often added in catalytic amounts to accelerate the reaction.
Protocol 3.1: Esterification of a Hydroxy-Picolinic Acid Derivative via Acylation
-
Materials:
-
Hydroxy-picolinic acid derivative (1.0 eq)
-
Acid chloride or anhydride (1.2 eq)
-
Pyridine or TEA (2.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, optional catalyst)
-
Anhydrous DCM
-
-
Procedure:
-
Dissolve the hydroxy-picolinic acid derivative (1.0 eq), TEA (2.0 eq), and DMAP (0.1 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add the acid chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over MgSO₄, filter, and concentrate.
-
Purification: Purify the product by flash chromatography on silica gel.
-
Etherification: Creating Stable, Lipophilic Linkages
Ethers are significantly more stable towards hydrolysis than esters, making etherification a preferred strategy for permanent modification of a hydroxyl group.[21] The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is the most common method.
Causality of Experimental Choices: A strong base, such as sodium hydride (NaH), is required to deprotonate the hydroxyl group to form the more nucleophilic alkoxide. For sensitive substrates, a weaker base like potassium carbonate (K₂CO₃) can be used, though this may require higher temperatures or longer reaction times. The choice of solvent is crucial; polar aprotic solvents like DMF or THF are ideal as they solvate the cation without hindering the nucleophilicity of the alkoxide.
Protocol 3.2: O-Alkylation (Williamson Ether Synthesis) of a Hydroxy-Picolinic Acid
-
Materials:
-
Hydroxy-picolinic acid derivative (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)
-
Anhydrous DMF or THF
-
-
Procedure:
-
To a flame-dried flask under nitrogen, add a solution of the hydroxy-picolinic acid derivative (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete alkoxide formation.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (typically 4-16 hours).
-
Reaction Monitoring (Self-Validation): Monitor by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous mixture with EtOAc (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
-
Silyl Ether Formation: A Versatile Protecting Group Strategy
When the hydroxyl group needs to be temporarily masked during a multi-step synthesis, silyl ethers are the protecting groups of choice.[22] They are easily installed, stable to a wide range of non-acidic and non-fluoride conditions (e.g., Grignard reactions, oxidations, reductions), and can be selectively removed.[21]
Protocol 3.3: Protection of a Hydroxyl Group as a Silyl Ether
-
Materials:
-
Hydroxy-picolinic acid derivative (1.0 eq)
-
Silyl chloride (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the hydroxy-picolinic acid derivative (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add the silyl chloride (1.2 eq) portion-wise at room temperature.
-
Stir the reaction for 2-12 hours.
-
Reaction Monitoring (Self-Validation): Monitor the formation of the more nonpolar product by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether or EtOAc (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification: The silyl ether is often pure enough for the next step, but can be purified by flash chromatography if necessary.
-
Summary of Derivatization Strategies
The selection of a derivatization strategy depends on the ultimate goal, whether it is permanent modification for SAR studies or temporary protection for a multi-step synthesis.
| Functional Group | Reaction Type | Key Reagents | Typical Conditions | Advantages | Limitations/Considerations |
| Amino (-NH₂) ** | Acylation | Acyl Chloride, Base (TEA) | 0 °C to RT, Anhydrous DCM | Robust, stable amide bond | Byproduct (HCl) must be neutralized. |
| Amino (-NH₂) | Sulfonylation | Sulfonyl Chloride, Base (Pyridine) | 0 °C to RT, Anhydrous conditions | Forms key pharmacophore, stable | Sulfonyl chlorides can be highly reactive. |
| Amino (-NH₂) ** | Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid | RT, Methanol | Rapid complexity generation, one-pot | Stoichiometry control is critical. |
| Hydroxyl (-OH) | Esterification | Acyl Chloride, Base, DMAP (cat.) | 0 °C to RT, Anhydrous DCM | Good for prodrugs, modulates polarity | Ester can be liable to hydrolysis. |
| Hydroxyl (-OH) | Etherification | Alkyl Halide, Strong Base (NaH) | 0 °C to RT, Anhydrous DMF/THF | Very stable linkage, increases lipophilicity | Requires strong base and inert conditions. |
| Hydroxyl (-OH) | Silyl Ether Protection | Silyl Chloride, Imidazole | RT, Anhydrous DMF | Excellent protecting group, mild removal | Labile to acid and fluoride sources. |
Conclusion
The derivatization of amino and hydroxyl groups on picolinic acid scaffolds is an essential practice in drug discovery and development. The methods outlined in this application note—acylation, sulfonylation, Ugi reactions for amines, and esterification, etherification, and silylation for hydroxyls—provide a robust toolkit for the medicinal chemist. By understanding the chemical principles behind these transformations and employing validated, step-by-step protocols, researchers can efficiently synthesize novel analogues, probe structure-activity relationships, and ultimately accelerate the development of new therapeutic agents.
References
-
Title: PROTECTING GROUPS for HYDROXYL GROUP ..m.pharm | PPTX Source: Slideshare URL: [Link]
-
Title: 15.10: Protection of Hydroxyl Groups Source: Chemistry LibreTexts URL: [Link]
-
Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: Taylor & Francis Online URL: [Link]
-
Title: Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors Source: PMC (PubMed Central) URL: [Link]
-
Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: PMC (PubMed Central) URL: [Link]
-
Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: Dove Medical Press URL: [Link]
-
Title: PROTECTING GROUPS FOR ORGANIC SYNTHESIS Source: Neliti URL: [Link]
-
Title: Protecting Groups For Alcohols Source: Master Organic Chemistry URL: [Link]
-
Title: Pd-Catalyzed Picolinamide-Directed C(sp)-H Sulfonylation of Amino Acids/Peptides with Sodium Sulfinates Source: PlumX URL: [Link]
-
Title: Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer Source: PMC (PubMed Central) URL: [Link]
-
Title: Pd-Catalyzed Picolinamide-Directed C(sp2)-H Sulfonylation of Amino Acids/Peptides with Sodium Sulfinates Source: ChemRxiv URL: [Link]
-
Title: 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: Chemistry LibreTexts URL: [Link]
-
Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: PMC (PubMed Central) URL: [Link]
-
Title: Pd-Catalyzed Picolinamide-Directed C(sp2)-H Sulfonylation of Amino Acids/Peptides with Sodium Sulfinates Source: PubMed URL: [Link]
-
Title: Why is the amino group (NH2) more readily acetylated than the phenolic hydroxyl (OH) group? Source: Quora URL: [Link]
-
Title: Ugi reaction Source: Wikipedia URL: [Link]
-
Title: Efficient Acetylation of Primary Amines and Amino Acids in Environmentally Benign Brine Solution Using Acetyl Chloride Source: ResearchGate URL: [Link]
-
Title: Ugi Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps Source: Chemical Engineering Bro URL: [Link]
-
Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL: [Link]
-
Title: esterification - alcohols and carboxylic acids Source: Chemguide URL: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
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- 15. Ugi reaction - Wikipedia [en.wikipedia.org]
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Troubleshooting & Optimization
Improving solubility of 6-Amino-4-hydroxypyridine-2-carboxylic acid for HPLC analysis
Topic: 6-Amino-4-hydroxypyridine-2-carboxylic acid
Executive Summary
6-Amino-4-hydroxypyridine-2-carboxylic acid (often referred to as a substituted picolinic acid) presents a classic "Zwitterionic Trap" for analysts.[1] Its structure contains an acidic carboxyl group, a basic pyridine nitrogen, and a tautomeric hydroxyl group.[2] At neutral pH, these functionalities self-neutralize, creating an internal salt with extremely high crystal lattice energy and poor solubility in both organic solvents (methanol/acetonitrile) and neutral water.
This guide provides a definitive protocol to solubilize this compound for HPLC, ensuring stability, peak symmetry, and column longevity.
Module 1: The Dissolution Protocol
Q: I have tried dissolving the powder in pure Methanol, Acetonitrile, and Water, but it remains a suspension. Why?
A: You are fighting the compound's lattice energy.
This molecule exists as a zwitterion (inner salt) in its solid state and at neutral pH. The proton from the carboxylic acid migrates to the pyridine nitrogen or the amine, creating a species with both positive and negative charges (
The Fix: The pH Swing Method You must force the molecule into a single charged state (either fully cationic or fully anionic) to break the lattice energy.
Protocol 1: Acidic Solubilization (Recommended for RP-HPLC)
Best for compatibility with standard acidic mobile phases (0.1% Formic Acid or TFA).[1]
-
Weighing: Weigh 10 mg of standard into a 20 mL volumetric flask.
-
The "Shock" Step: Add 1.0 mL of 1.0 M HCl . Vortex vigorously for 30 seconds. The high proton concentration will protonate the carboxylate (
) and the amine/pyridine nitrogen, resulting in a net positive charge (Cationic). The solution should become clear. -
Dilution: Add 9.0 mL of Water (HPLC Grade).
-
Final Dilution: Make up to volume with your Mobile Phase A (e.g., 0.1% Formic Acid in Water).
-
Result: A stable, clear solution at ~0.5 mg/mL.
-
Protocol 2: Basic Solubilization (Alternative)
Use only if you are running high-pH chromatography (e.g., Hybrid columns).[1]
-
The "Shock" Step: Add 1.0 mL of 1.0 M NaOH or Ammonium Hydroxide .
-
Mechanism: This deprotonates the ammonium/pyridinium (
) and ensures the carboxyl is charged ( ), creating a net negative anion. -
Warning: Basic solutions of hydroxypyridines are more susceptible to oxidation over time than acidic solutions.
Module 2: HPLC Method Optimization
Q: The sample dissolves in acid, but when I inject it, I see split peaks or precipitation. What is happening?
A: This is "Solvent Mismatch Shock." If you dissolve the sample in 1.0 M HCl (pH < 1) but your mobile phase is Ammonium Acetate (pH 5.5), the sample plug experiences a rapid pH shift upon entering the column. As the pH crosses the molecule's Isoelectric Point (pI), the compound momentarily becomes zwitterionic and precipitates inside the porous bed of the column.
The Fix: Match the Mobile Phase pH
For this compound, you must maintain a pH far from its pI (estimated pI
Recommended HPLC Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18-Aq (Aqueous Stable) or Polar-Embedded C18 | Standard C18 may suffer from "dewetting" (phase collapse) because you need high aqueous content to retain this polar molecule.[1] |
| Mobile Phase A | 0.1% Formic Acid or 0.1% TFA in Water (pH ~2.[1]0) | Keeps the molecule fully protonated (Cationic) and soluble. Matches the sample diluent. |
| Mobile Phase B | Acetonitrile (with 0.1% Acid) | Standard organic modifier.[1] |
| Gradient | Start at 0-2% B for 2-3 mins. | The compound is very polar; it needs high water to retain. |
| Detection | UV @ 260 nm or 310 nm | Pyridine derivatives have strong absorbance. 310 nm is specific to the hydroxypyridine chromophore. |
Q: I am seeing peak tailing. Is it the column?
A: Likely not. It is secondary interactions.[1] The basic amine/pyridine nitrogen interacts with residual silanols on the silica surface of the column.
-
Solution: Add an ion-pairing modifier if tailing persists. Adding 5-10 mM Ammonium Formate to the acidic mobile phase can compete for these silanol sites and sharpen the peak.[1]
Module 3: Visualization of Solubility Logic
The following diagram illustrates the critical relationship between pH, Speciation, and Solubility for 6-Amino-4-hydroxypyridine-2-carboxylic acid.
Figure 1: Decision tree for solubilization.[1] Note that matching the Diluent pH to the Mobile Phase pH is critical to prevent on-column precipitation.[1]
Module 4: Stability & Storage
-
Acidic Solutions: Generally stable for 1 week at 4°C. The protonated pyridine ring is resistant to oxidation.
-
Basic Solutions: Use immediately. Hydroxypyridines in basic conditions can undergo oxidative degradation (browning) upon exposure to air.
-
Light Sensitivity: Store all solutions in Amber Glass vials. Pyridine derivatives are often photosensitive.[1]
References
-
PubChem. (n.d.).[1] 4-Hydroxy-2-pyridinecarboxylic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Context: Provides physicochemical properties, including tautomerism data and computed pKa values relevant to the structural core of the molecule.
- Context: Confirms the chelating nature and tautomeric properties of 6-hydroxypicolinic acid derivatives, supporting the need for pH control during dissolution.
-
Helix Chromatography. (n.d.).[1] HPLC Methods for analysis of Pyridine and Zwitterions.[3][4] Retrieved October 26, 2023, from [Link]
- Context: Validates the strategy of using acidic mobile phases (pH 2)
-
Sielc Technologies. (n.d.).[1] HPLC Separation of Pyridinecarboxylic Acids. Retrieved October 26, 2023, from [Link]
- Context: Supports the use of mixed-mode or specific ion-exchange/RP conditions for isomers of pyridine carboxylic acids.
Sources
Resolving aggregation issues with 6-Amino-4-hydroxypyridine-2-carboxylic acid in solution
Executive Summary
6-Amino-4-hydroxypyridine-2-carboxylic acid (often used as a scaffold in fragment-based drug discovery) presents a unique solubility challenge due to its zwitterionic nature and strong self-association potential . Users frequently report "cloudiness" or "precipitation" upon dilution into aqueous buffers. This is typically not simple precipitation but supramolecular aggregation driven by
This guide provides a root-cause analysis and validated protocols to solubilize and stabilize this compound.
Part 1: The Core Problem – Why It Aggregates
Before troubleshooting, you must understand the molecular behavior. This molecule is not a static structure; it exists in a dynamic equilibrium that favors aggregation at neutral pH.
-
Tautomeric Stacking : The 4-hydroxy group predominately exists as the 4-pyridone (keto) tautomer in solution. This creates a strong dipole and a planar motif ideal for vertical
-stacking. -
Zwitterionic "Lock" : At its isoelectric point (pI), the protonated ring nitrogen/amine and the deprotonated carboxylate form a charge-neutral zwitterion. These zwitterions align like magnets (head-to-tail), forming insoluble lattices.
-
Metal Chelation : The picolinic acid moiety (N and COOH at positions 1 and 2) is a potent bidentate chelator. Trace divalent cations (
, , ) in water or buffers can bridge two molecules, causing instant dimerization and precipitation.
Visualizing the Aggregation Mechanism
Caption: Pathway from soluble monomer to insoluble aggregate driven by pH, tautomerism, and trace metals.[1]
Part 2: Troubleshooting & Optimization (Q&A)
Q1: The solution is clear in DMSO but turns cloudy immediately upon adding water/buffer. Why?
Diagnosis: This is the "Solvent Shift Effect." In pure DMSO, the solvent shell disrupts H-bonds. When water is added, the hydration shell forces the hydrophobic aromatic rings together (hydrophobic effect), and if the pH is near the pI (approx. pH 3.5–5.0 for this class), zwitterionic stacking occurs instantly.
The Fix:
-
Do not dilute directly into water. Dilute into a buffered solution that forces a specific ionization state.
-
Protocol:
-
Prepare 100 mM stock in anhydrous DMSO .
-
Prepare the target buffer (e.g., PBS) but adjust pH to >7.5 or <2.5 before addition.
-
Vortex the buffer rapidly while adding the DMSO stock (dropwise).
-
Critical: Add 0.5 mM EDTA to the buffer to scavenge trace metals that seed aggregation.
-
Q2: I need to work at physiological pH (7.4). How do I prevent aggregation?
Diagnosis: pH 7.4 is risky because it may be close to the aggregation boundary of the zwitterion, depending on the exact pKa of the 6-amino group.
The Fix: Use "Aggregation Breakers." Standard buffers (PBS/HEPES) are insufficient. You must add excipients that disrupt planar stacking.
-
Arginine (50–200 mM): The guanidinium group of arginine interacts with the aromatic ring and suppresses
-stacking. -
Triton X-100 (0.01%) or Tween-20: Prevents the formation of large critical nuclei.
| Additive | Concentration | Mechanism | Recommendation |
| L-Arginine | 50 mM | Suppresses protein/aromatic aggregation | Highly Recommended for assay buffers. |
| EDTA | 0.5 - 1 mM | Sequesters trace metals (Ca, Mg, Fe) | Mandatory for picolinic acid derivatives. |
| Glycerol | 5 - 10% | Increases viscosity, slows diffusion | Optional; good for frozen stocks. |
Q3: How do I know if it's aggregated or just "slow to dissolve"?
Diagnosis: Visual inspection is unreliable. Nanoscopic aggregates can exist in "clear" solutions, ruining potency assays (false positives due to protein sequestration).
Validation Protocol (The "Light Scatter" Test):
-
Place your solution in a UV-Vis spectrophotometer.
-
Measure Absorbance at 350 nm and 600 nm .
-
Analysis:
-
This molecule should have distinct peaks (likely ~260-300 nm).
-
If
(in a 1cm path), you have large aggregates scattering light. -
If the spectrum baseline is elevated (non-zero at non-absorbing wavelengths), you have micro-aggregates.
-
Part 3: Step-by-Step Solubilization Workflow
Use this decision tree to prepare a stable stock solution.
Caption: Decision matrix for selecting the correct solubilization protocol based on final assay pH.
Part 4: Data & Specifications
Physicochemical Profile[1][2][3][4][5]
-
Molecular Weight: 154.12 g/mol
-
Predicted pKa Values:
- (Carboxyl): ~2.0 – 2.5
- (Pyridine N): ~3.5 – 4.5 (Shifted by 4-OH and 6-NH2)
- (4-OH/NH): >9.0
-
Solubility Limit (Aqueous, pH 7.4): Typically < 1 mM without additives.
-
Solubility Limit (DMSO): > 50 mM.
Reference Data: Solvent Compatibility
| Solvent System | Solubility (Est.) | Stability | Notes |
| Pure Water (pH 7) | < 0.5 mg/mL | Poor | High risk of zwitterionic aggregation. |
| 0.1 M HCl | > 10 mg/mL | High | Protonation of N breaks stacking. |
| 0.1 M NaOH | > 10 mg/mL | Moderate | Oxidative instability possible over time. |
| PBS + 5% DMSO | ~ 1 mg/mL | Variable | Requires EDTA to prevent chelation. |
References
-
PubChem. 4-Hydroxy-2-pyridinecarboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]
-
ResearchGate. Zwitterion formation and subsequent carboxylate–pyridinium NH synthon generation. Available at: [Link][2][3][4]
Sources
Technical Support Center: Esterification of 6-Amino-4-hydroxypyridine-2-carboxylic acid
Welcome to the technical support guide for the esterification of 6-Amino-4-hydroxypyridine-2-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals working with this challenging trifunctional molecule. The inherent reactivity of the amino, hydroxyl, and carboxylic acid groups requires careful consideration of reaction conditions to achieve selective esterification and avoid unwanted side products.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction shows low or no conversion to the desired ester. What are the likely causes and how can I improve the yield?
A1: Low conversion is a common issue stemming from several factors related to the molecule's structure and the reaction conditions.
-
Insufficient Acid Catalyst (Fischer-Speier Method): The pyridine nitrogen can neutralize the acid catalyst, rendering it ineffective. In traditional Fischer esterification, a super-stoichiometric amount of a strong acid like H₂SO₄ may be required. However, harsh acidic conditions can lead to degradation.[1][2][3]
-
Deactivation of the Carboxylic Acid: The electron-donating properties of the amino and hydroxyl groups can reduce the electrophilicity of the carboxyl carbon, making it less reactive towards the alcohol.
-
Presence of Water: Esterification is an equilibrium reaction.[4] Any water present in the reagents or formed during the reaction can drive the equilibrium back towards the starting materials.[3][4][5]
-
Poor Solubility: The starting material has poor solubility in many common organic solvents, which can severely limit reaction rates.[6]
Solutions:
-
Switch to a Milder, More Effective Coupling Method: Instead of relying on harsh acid catalysis, use a carbodiimide-mediated method like the Steglich esterification.[7][8][9] Reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) or the more soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid under neutral conditions.[7][8][10] The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) is crucial as it forms a highly reactive acylpyridinium intermediate, accelerating the reaction.[7][8][9]
-
Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly. Use molecular sieves or a Dean-Stark apparatus to remove water as it is formed, especially if attempting a Fischer-type esterification.[4][11]
-
Improve Solubility: Select a solvent in which the starting material has better solubility, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Gentle heating can also improve solubility, but monitor for potential side reactions.
Q2: I'm observing significant side product formation. What are these side products and how can I prevent them?
A2: The presence of three reactive functional groups makes 6-Amino-4-hydroxypyridine-2-carboxylic acid prone to several side reactions. The key to preventing them is chemoselectivity.
-
Most Common Side Products:
-
N-Acylation: The amino group can react with an activated carboxylic acid (e.g., the O-acylisourea intermediate in DCC coupling) to form an amide linkage, leading to oligomerization or polymerization.
-
O-Acylation: The phenolic hydroxyl group can also be acylated, forming a polyester-like side product.
-
N-Acylurea Formation: In carbodiimide-mediated reactions, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common, irreversible side reaction that consumes the starting material.[9][12]
-
Solutions: The Protecting Group Strategy The most robust solution is to employ a protecting group strategy to temporarily block the reactivity of the amino and hydroxyl groups.[13][14]
-
Protect the Amino Group: The amino group is typically the most nucleophilic. Protect it as a carbamate, such as a tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) group.[13][15] Boc protection is common and stable to the conditions of esterification but can be removed later with acid.
-
Protect the Hydroxyl Group: The hydroxyl group can be protected as an ether (e.g., Benzyl ether, Bn) or a silyl ether (e.g., tert-Butyldimethylsilyl ether, TBDMS).[16]
-
Orthogonal Protection: Choose protecting groups that can be removed under different conditions (an "orthogonal" strategy).[13] For example, a Boc group (acid-labile) and a Benzyl group (removed by hydrogenolysis) allow for selective deprotection later in the synthetic sequence.
Below is a diagram illustrating the key reactive sites on the molecule that must be considered.
Caption: Reactivity map of the trifunctional starting material.
Frequently Asked Questions (FAQs)
Q1: What is the best esterification method for this substrate: Fischer, Acyl Chloride, or Steglich?
A1: The optimal method depends on the scale and sensitivity of your overall synthetic route.
| Method | Conditions | Pros | Cons |
| Fischer-Speier | Alcohol (solvent), Strong Acid (H₂SO₄, TsOH), Heat | Inexpensive, simple reagents.[3][17] | Harsh conditions, risk of degradation, equilibrium limitations, requires water removal.[4][5] |
| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (e.g., Pyridine) | High reactivity, drives reaction to completion.[11] | Requires an extra step, SOCl₂ is harsh and can react with other functional groups if unprotected. |
| Steglich | DCC or EDC, DMAP (cat.), Inert Solvent (DCM, DMF) | Very mild (room temp, neutral pH), high yields, tolerates sensitive functional groups.[7][9][18] | More expensive reagents, DCC byproduct (DCU) can be difficult to remove (EDC byproduct is water-soluble).[7][10][12] |
Recommendation: For laboratory-scale synthesis where functional group tolerance is critical, the Steglich esterification is highly recommended .[7][8][19] Its mild conditions are most compatible with the sensitive nature of 6-Amino-4-hydroxypyridine-2-carboxylic acid, especially when protecting groups are used.
Q2: How can I effectively monitor the reaction's progress?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Mobile Phase: A mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexanes or dichloromethane) will likely work well. You will need to experiment to find a solvent system that gives good separation (Rf values between 0.2 and 0.8).
-
Visualization: The pyridine ring is UV-active, so the spots can be visualized under a UV lamp (254 nm). Staining with potassium permanganate or ninhydrin (if the amino group is free) can also be used.
-
Analysis: Compare the crude reaction mixture to a spot of the pure starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar (higher Rf) product spot indicates the reaction is proceeding.
Experimental Protocols & Workflow
Protocol 1: Selective Esterification via Steglich Method (with Protecting Groups)
This protocol assumes the amino group has been pre-protected (e.g., as a Boc-carbamate).
Step 1: Carboxylic Acid Activation and Esterification
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-Boc-6-amino-4-hydroxypyridine-2-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF or DCM (approx. 0.1 M concentration).
-
Reagent Addition: Add the desired alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Coupling Agent: Add EDC·HCl (1.5 eq) or DCC (1.5 eq) portion-wise over 10 minutes. Note: EDC is preferred as its urea byproduct is water-soluble, simplifying purification.[7][10]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
Step 2: Work-up and Purification
-
Filtration (if using DCC): If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Remove it by vacuum filtration.[10]
-
Quenching: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography on silica gel.
Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing and solving common issues during the esterification.
Caption: A step-by-step workflow for troubleshooting the esterification.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
- BenchChem. (2025). Technical Support Center: Esterification of 2,5-Pyridinedicarboxylic Acid. BenchChem. [URL provided by grounding tool]
- Fiveable. (2025). Steglich Esterification Definition. Fiveable. [URL provided by grounding tool]
- Smith, J. et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [URL provided by grounding tool]
-
Organic Chemistry Portal. Steglich Esterification. Organic Chemistry Portal. [Link]
- NPTEL. (n.d.). Synthesis of Esters. NPTEL Archive. [URL provided by grounding tool]
-
AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC Peptides. [Link]
- ChemicalBook. (n.d.). 2-Aminopyridine-3-carboxylic acid(5345-47-1). ChemicalBook. [URL provided by grounding tool]
-
Abdel-Wahab, B. F., et al. (2013). Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 Interaction. Molecules, 18(6), 6347-6363. [Link]
- Pearson. (n.d.). Fischer Esterification. Pearson+. [URL provided by grounding tool]
-
Organic Chemistry Portal. Protecting Groups. Organic Chemistry Portal. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Organic-synthesis.com. [Link]
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. [URL provided by grounding tool]
- ChemicalBook. (n.d.). 4-Aminopyridine-2-carboxylic acid - Safety Data Sheet. ChemicalBook. [URL provided by grounding tool]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
- Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. U.S.
-
Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
- Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). Suzhou Highfine Biotech. [URL provided by grounding tool]
- Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. Chemistry LibreTexts. [URL provided by grounding tool]
-
Li, D., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(7), 1836-1845. [Link]
- Scribd. (n.d.). Butyric Acid and Fischer Esterification. Scribd. [URL provided by grounding tool]
- Echemi. (2025). How Does Pyridine Activate Alcohols? An Overview. Echemi. [URL provided by grounding tool]
-
Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
- DSpace. (n.d.). Synthesis of Aromatic Amino-acid Esters from 2-Phenylaminethanol and Exploring some of their Biological Activities. DSpace at University of Thi-Qar. [URL provided by grounding tool]
- Royal Society of Chemistry. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [URL provided by grounding tool]
-
Wikipedia. (n.d.). Picolinic acid. Wikipedia. [Link]
-
MDPI. (2024). Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. MDPI. [Link]
- R Discovery. (2024). Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. R Discovery. [URL provided by grounding tool]
- Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines. Pearson+. [URL provided by grounding tool]
-
Chemistry Stack Exchange. (2019). Selective Esterification of Amino Acid. Chemistry Stack Exchange. [Link]
- Master Organic Chemistry. (2022). Fischer Esterification. Master Organic Chemistry. [URL provided by grounding tool]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Esterification of 6-Fluoro-pyrazine-2-carboxylic Acid. BenchChem. [URL provided by grounding tool]
-
Chemistry Steps. (2021). Fischer Esterification. Chemistry Steps. [Link]
- Pearson. (2024). Reactions of Amino Acids: Esterification. Pearson+. [URL provided by grounding tool]
Sources
- 1. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. grokipedia.com [grokipedia.com]
- 8. fiveable.me [fiveable.me]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Protective Groups [organic-chemistry.org]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 19. archive.nptel.ac.in [archive.nptel.ac.in]
Overcoming steric hindrance in 6-position amino group functionalization
Topic: Overcoming Steric Hindrance in N6-Amino Group Installation
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Scope: Purine Scaffolds (Adenine/Adenosine derivatives), Kinase Inhibitor Chemistry, Nucleoside Analogs.
Executive Summary & Diagnostic
The functionalization of the C6 position of purines (to generate N6-substituted adenines) is a cornerstone reaction in medicinal chemistry, particularly for developing ATP-competitive kinase inhibitors and adenosine receptor agonists.
While the C6-chloride is a standard electrophile, steric hindrance —arising either from the nucleophile (bulky amines) or the scaffold (C5/N7 substituents)—often shuts down the classical SNAr pathway. This guide provides three distinct workflows to overcome these energy barriers.
Diagnostic Matrix: Which Method Fits Your Problem?
| Scenario | Primary Barrier | Recommended Workflow |
| Standard Amine, Low Yield | Activation Energy | Workflow A: Microwave-Assisted SNAr |
| Bulky/Electron-Poor Amine | Nucleophilicity & Sterics | Workflow B: Pd-Catalyzed Amination (Buchwald-Hartwig) |
| Starting from Inosine (6-OH) | Leaving Group Availability | Workflow C: Peptide Coupling Agent Activation (BOP/PyBroP) |
Workflow A: Optimized SNAr (The Thermal/Microwave Approach)
The Logic: Classical thermal heating often leads to decomposition before the activation energy of a sterically hindered SNAr transition state is reached. Microwave irradiation provides rapid, uniform heating that can overcome this barrier without prolonged exposure to degradation conditions.
Troubleshooting Guide
Q: My reaction stalls at 50% conversion even after 24 hours at reflux.
-
Diagnosis: The transition state energy is too high for standard thermal reflux, or the solvent shell is inhibiting the nucleophile.
-
Fix 1 (Solvent Switch): Switch from DMF/Dioxane to n-Butanol . Protic solvents can stabilize the leaving group departure in the Meisenheimer complex via H-bonding, while the high boiling point (117 °C) allows for higher thermal input.
-
Fix 2 (The "Finkelstein" Swap): If using a 6-chloropurine, convert it to a 6-iodopurine in situ or prior to the reaction. The C-I bond is weaker and iodine is a superior leaving group.
-
Protocol: Treat 6-chloropurine with NaI (3.0 equiv) and aqueous HI (catalytic) in refluxing acetone or acetonitrile before adding the amine.
-
Standard Operating Procedure (Microwave)
-
Vessel: 10 mL Microwave-transparent vial.
-
Reagents:
-
6-Chloropurine substrate (1.0 equiv)
-
Amine (1.5 – 2.0 equiv)[1]
-
DIPEA (3.0 equiv)
-
Solvent: Ethanol or n-Butanol (0.1 M concentration).
-
-
Conditions: Irradiate at 120–150 °C for 10–20 minutes.
-
Workup: Evaporate solvent directly; flash chromatography (DCM/MeOH).
Workflow B: Pd-Catalyzed Amination (Buchwald-Hartwig)
The Logic: When SNAr fails due to extreme steric bulk (e.g., tert-butyl amines, ortho-substituted anilines), Palladium catalysis is the gold standard. The key is Ligand Selection . Standard ligands like PPh3 or dppf often fail here. You need electron-rich, bulky phosphines to facilitate the oxidative addition into the C6-Cl bond and reductive elimination of the bulky amine.
Critical Parameter: Ligand Selection
-
Xantphos: The "Workhorse" for 6-chloropurines. Its wide bite angle favors the reductive elimination step.
-
BrettPhos: Use for primary aliphatic amines with high steric bulk.
-
RuPhos: Use for secondary amines or highly hindered anilines.
Visualizing the Catalytic Decision
Caption: Ligand selection strategy for Pd-catalyzed amination of 6-halopurines based on amine sterics.
Protocol: Pd-Catalyzed Amination (Xantphos System)
-
Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon (3x).
-
Loading:
-
Solvent: Anhydrous Dioxane or Toluene (degassed).
-
Execution: Heat to 100 °C for 4–12 hours.
-
Troubleshooting: If conversion is low, add water (1-2 equiv) ? NO. Water kills this reaction. Ensure reagents are dry. Exception: If using boronic acids (Suzuki), water is needed, but for Buchwald, keep it dry.
Workflow C: The "Bypass" (BOP/PyBroP Activation)
The Logic: Sometimes the synthesis of the 6-chloropurine intermediate itself is low-yielding or unstable. A powerful alternative is to start from Inosine (6-hydroxy purine) and activate the oxygen in situ using peptide coupling reagents like BOP or PyBroP. This converts the C6-OH into a highly reactive phosphonium leaving group.
Applicability: Excellent for nucleosides where acidic conditions (required for chlorination) might depurinate the sugar.
Protocol: PyBroP-Mediated One-Pot Amination
-
Dissolve: Inosine derivative (1.0 equiv) in anhydrous DMF.
-
Activate: Add PyBroP (1.2 equiv) and DIPEA (3.0 equiv).
-
React: Add the Amine (1.5 equiv) immediately.
-
Conditions: Stir at Room Temperature (for simple amines) or 60 °C (for hindered amines).
-
Note: This reaction proceeds via an O-phosphonium intermediate which is highly susceptible to SNAr attack.
FAQ: Common Pitfalls
Q: I'm getting a mixture of N7 and N9 alkylation when I try to install the scaffold. How do I fix this? A: This is a classic purine problem.
-
Thermodynamic Control: N9 is generally more stable.[3] Use higher temperatures and weaker bases (K2CO3).
-
Steric Shielding: If you functionalize C6 before alkylating N9, a bulky C6-amine can "shield" the N7 position, driving selectivity toward N9.
-
Transient Protection: Use N,O-bis(trimethylsilyl)acetamide (BSA) to silylate N9/N7, then perform the reaction.
Q: My 6-chloropurine is hydrolyzing back to inosine during the reaction. A: You are likely using a hygroscopic base (like KOH or NaOH) or wet solvent.
-
Fix: Switch to Cs2CO3 or DIPEA and use molecular sieves in your solvent. Hydrolysis is faster than amination if water is present.
Q: Can I use the BOP method on unprotected ribose sugars? A: Yes, but the primary 5'-OH might compete. It is safer to use acetonide-protected (isopropylidene) ribose or TBDMS protection, then deprotect after the amination.
References
-
Wan, Z. K., et al. (2005). "A highly efficient and mild synthesis of N6-substituted adenosines." Tetrahedron Letters. (Describes the BOP/PyBroP activation method for inosine).
-
Lakshman, M. K., et al. (2010). "Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides." Advanced Synthesis & Catalysis. (Definitive guide on Xantphos/Pd(OAc)2 for purines).
-
Qu, G. R., et al. (2008). "Microwave-assisted Green and Efficient Synthesis of N6-substituted Adenosine Analogues." Australian Journal of Chemistry.[4] (Validates the microwave/water/green solvent approach).
-
Bhat, R. G., et al. (2004). "N-7 vs N-9 Regioselectivity in the Alkylation of Purines." Nucleosides, Nucleotides and Nucleic Acids. (Addresses the N7/N9 isomer problem).
Sources
Validation & Comparative
A Researcher's Guide to Comparing the Binding Affinity of 6-Amino-4-hydroxypyridine-2-carboxylic acid and Picolinic Acid
Introduction: Structural Rationale and Target Selection
Picolinic acid (Pyridine-2-carboxylic acid) is a well-characterized bidentate chelating agent, widely recognized for its ability to coordinate with a variety of metal ions, including chromium, zinc, iron, and copper, through its pyridine nitrogen and carboxylate oxygen atoms.[1][2][3] Its role as a catabolite of tryptophan and its involvement in facilitating the absorption of metal ions underscore its biological significance.[1]
6-Amino-4-hydroxypyridine-2-carboxylic acid, a more substituted derivative, presents a compelling case for comparative analysis. The addition of the amino (-NH₂) and hydroxyl (-OH) groups to the pyridine ring introduces new hydrogen-bonding donors and acceptors and alters the electronic properties of the molecule. These substitutions are expected to significantly influence the ligand's interaction with its binding partner, potentially leading to differences in affinity, specificity, and the overall thermodynamic profile of the binding event.[4][5]
Given the strong metal-chelating nature of both parent structures, a logical choice for a comparative binding study is a biologically relevant metalloprotein. For this guide, we will hypothesize a study comparing their binding affinity to a zinc-dependent metalloenzyme, a common target for inhibitors designed around such scaffolds.[6]
Core Methodology: Isothermal Titration Calorimetry (ITC)
To quantify and compare the binding affinities, Isothermal Titration Calorimetry (ITC) stands out as the gold-standard technique.[7][8] ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[9][10] This label-free, in-solution method allows for the determination of the binding affinity (Kₐ or K₋), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS).[8][9]
The causality for choosing ITC lies in its ability to reveal not just if or how tightly a ligand binds (affinity), but also why it binds (the thermodynamic driving forces). For instance, a binding event might be enthalpically driven (favorable bond formation) or entropically driven (release of ordered solvent molecules), insights that are crucial for rational drug design.[8]
Visualizing the ITC Workflow
The following diagram illustrates the typical workflow for an ITC experiment designed to measure the binding of a small molecule ligand to a protein target.
Caption: A step-by-step workflow for a typical Isothermal Titration Calorimetry (ITC) experiment.
Experimental Protocol: ITC
This protocol is a self-validating system designed for a MicroCal ITC200 or similar instrument.[9][11]
-
Protein and Ligand Preparation:
-
Express and purify the target metalloenzyme to >95% purity.
-
Perform extensive dialysis of the protein into the final ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Retain the final dialysis buffer for preparing the ligand solution and for use in the ITC reference cell.[9] This step is critical to minimize buffer mismatch effects that can create large heats of dilution, masking the true binding signal.[8]
-
Prepare stock solutions of 6-Amino-4-hydroxypyridine-2-carboxylic acid and Picolinic acid in the exact same dialysis buffer.
-
Accurately determine the concentrations of the protein and ligand solutions. Errors in concentration directly impact the calculated stoichiometry and affinity.[9]
-
-
Instrument Setup and Sample Loading:
-
Thoroughly clean the instrument sample cell and syringe according to the manufacturer's protocol.
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell (typically 5-50 µM).[9]
-
Load the corresponding ligand solution into the injection syringe (typically 10-20 times the protein concentration).[11]
-
Load the reserved dialysis buffer into the reference cell.[7]
-
-
Titration and Data Acquisition:
-
Perform a preliminary injection (e.g., 0.4 µL) to remove any air from the syringe tip, which can be discarded from the data analysis.
-
Execute a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.[7]
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.
-
-
Control Experiment:
-
To obtain the heat of dilution for the ligand, perform a control experiment by injecting the ligand solution into the sample cell containing only the ITC buffer. This background heat is then subtracted from the protein-ligand binding data to isolate the heat of binding.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to an appropriate model (e.g., "one set of sites") to calculate Kₐ (1/K₋), n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the relationship: ΔG = -RTln(Kₐ) = ΔH - TΔS.[9]
-
Alternative and Complementary Methodologies
While ITC is comprehensive, other techniques can provide complementary or high-throughput data.
-
Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for real-time monitoring of binding events.[12][13] It measures changes in the refractive index at a sensor surface where the protein (ligand) is immobilized, and the small molecule (analyte) is flowed over.[14] SPR excels at determining kinetic parameters, such as the association rate constant (kₐ) and the dissociation rate constant (k₋), from which the equilibrium dissociation constant (K₋) can be calculated (K₋ = k₋/kₐ).[15]
-
Fluorescence Polarization (FP): FP is a solution-based technique that can be used in a competitive binding format.[16][17] It requires a fluorescently labeled probe that is known to bind to the target. The assay measures the change in polarization of the probe's fluorescence upon binding.[18] Unlabeled ligands (like Picolinic acid or its derivative) can then be titrated in to compete with the probe, and the resulting data can be used to determine their binding affinity (Ki).[16][19] This method is particularly well-suited for high-throughput screening.[20]
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, structured table for direct comparison.
| Parameter | Picolinic Acid | 6-Amino-4-hydroxypyridine-2-carboxylic acid | Causality and Interpretation |
| Dissociation Constant (K₋) | Hypothetical: 50 µM | Hypothetical: 5 µM | A lower K₋ value indicates higher binding affinity. |
| Stoichiometry (n) | Hypothetical: 1.1 | Hypothetical: 0.9 | Represents the molar ratio of ligand to protein at saturation. A value near 1 suggests a 1:1 binding model. |
| Enthalpy Change (ΔH) | Hypothetical: -2.5 kcal/mol | Hypothetical: -5.0 kcal/mol | A negative value indicates an exothermic reaction, often driven by hydrogen bonds and van der Waals interactions. |
| Entropy Change (TΔS) | Hypothetical: +4.0 kcal/mol | Hypothetical: +3.0 kcal/mol | A positive value indicates an increase in disorder, often driven by the hydrophobic effect and release of bound water. |
| Gibbs Free Energy (ΔG) | Hypothetical: -6.5 kcal/mol | Hypothetical: -8.0 kcal/mol | The overall binding energy. A more negative value signifies a more favorable, higher-affinity interaction. |
Note: The values presented are hypothetical and for illustrative purposes only.
Interpreting the Structural Differences
Based on the hypothetical data, 6-Amino-4-hydroxypyridine-2-carboxylic acid exhibits a 10-fold higher affinity (lower K₋) than Picolinic acid. The binding is more enthalpically driven (more negative ΔH), suggesting that the additional amino and hydroxyl groups form stronger or more numerous hydrogen bonds within the target's active site compared to Picolinic acid.
Caption: Structural comparison and hypothetical binding modes of the two ligands.
Conclusion
This guide outlines a rigorous, experimentally-grounded approach to comparing the binding affinities of 6-Amino-4-hydroxypyridine-2-carboxylic acid and Picolinic acid. By employing Isothermal Titration Calorimetry, researchers can move beyond simple affinity measurements to understand the thermodynamic forces governing molecular recognition. The structural modifications in 6-Amino-4-hydroxypyridine-2-carboxylic acid—specifically the addition of amino and hydroxyl groups—provide clear hypotheses for observing enhanced binding affinity through additional hydrogen bonding opportunities. This framework of target selection, precise measurement, and causal interpretation is essential for advancing research in drug discovery and molecular pharmacology.
References
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Analysis of protein-ligand interactions by fluorescence polarization - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. (2016). International Journal of Engineering Science and Computing. Retrieved from [Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). PubMed. Retrieved from [Link]
-
Binding Affinity and Kinetics by SPR. (n.d.). Aragen Bioscience. Retrieved from [Link]
-
Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. (n.d.). PubMed. Retrieved from [Link]
-
Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017). Molecular Biology of the Cell. Retrieved from [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025). nanomicronspheres. Retrieved from [Link]
-
Surface Plasmon Resonance for Protein-Protein Interactions. (2021). Affinité Instruments. Retrieved from [Link]
-
Exploring the coordination chemistry of 2-picolinic acid to zinc and application of the complexes in catalytic oxidation chemistry. (n.d.). ResearchGate. Retrieved from [Link]
-
Binding Assays. (n.d.). BMG LABTECH. Retrieved from [Link]
-
The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]
-
A beginner's guide to surface plasmon resonance. (2023). The Biochemist. Retrieved from [Link]
-
Analysis of fluorescence polarization competition assays with affinimeter. (2018). AFFINImeter. Retrieved from [Link]
-
Ligand Binding Assays on the Basis of Fluorescence Anisotropy. (2015). Edinburgh Instruments. Retrieved from [Link]
-
Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs - PMC. (2025). National Institutes of Health. Retrieved from [Link]
-
A Study of Metal Complexes of 2 – Picolinic Acid. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
-
Picolinic acid Antibody I Rabbit Polyclonal I IHC/IF. (n.d.). Immusmol. Retrieved from [Link]
-
Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies. (2014). PubMed. Retrieved from [Link]
-
Isothermal titration calorimetry. (2016). CureFFI.org. Retrieved from [Link]
-
Binding affinities of synthetic peptides, pyridine-2-carboxamidonetropsin and 1-methylimidazole-2-carboxamidonetropsin, that form 2:1 complexes in the minor groove of double-helical DNA. (1993). PubMed. Retrieved from [Link]
-
Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. Retrieved from [Link]
-
Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical. Retrieved from [Link]
-
Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online. Retrieved from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). Semantic Scholar. Retrieved from [Link]
-
Compound: 2-PICOLINIC ACID (CHEMBL72628). (n.d.). ChEMBL - EMBL-EBI. Retrieved from [Link]
-
Comparative study of the interaction of pyridine with polycrystalline Ag and amorphous solid water. (2007). The Journal of Chemical Physics. Retrieved from [Link]
-
Other protein target families. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
Protein-Targeting Drug Discovery. (2023). MDPI. Retrieved from [Link]
-
Interaction of pyridine- and 4-hydroxypyridine-2,6-dicarboxylic acids with heavy metal ions in aqueous solutions. (n.d.). Academia.edu. Retrieved from [Link]
-
Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. (2025). MDPI. Retrieved from [Link]
-
The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance. (2023). MDPI. Retrieved from [Link]
-
Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. (2025). JACS Au. Retrieved from [Link]
-
Showing Compound 2-Amino-4-hydroxy-6-pteridinecarboxylic acid (FDB011137). (2010). FooDB. Retrieved from [Link]
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A Comparative Guide to the X-ray Crystallography of 6-Amino-4-hydroxypyridine-2-carboxylic Acid Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Multifunctional Ligand
6-Amino-4-hydroxypyridine-2-carboxylic acid is a heterocyclic compound of significant interest in coordination chemistry and medicinal chemistry. Its structure is rich with potential donor atoms—the pyridine nitrogen, the carboxylate oxygens, the amino nitrogen, and the hydroxyl oxygen. This multifunctionality allows it to act as a versatile chelating agent for a wide array of metal ions. The specific coordination mode and the resulting geometry of the metal complex are critical determinants of its physical and chemical properties, including solubility, stability, and biological activity. Understanding the crystal structures of these complexes at an atomic level is paramount for rational drug design and the development of new materials. X-ray crystallography remains the gold standard for providing this detailed structural information, revealing not just the intramolecular bonding but also the intricate network of intermolecular interactions that govern the solid-state architecture.[1][2]
Comparative Structural Analysis: A Tale of Two Coordination Modes
In many pyridine-dicarboxylate complexes, the ligand coordinates to the metal center in a tridentate fashion, utilizing the pyridine nitrogen and one oxygen atom from each of the two carboxylate groups.[4][7][8] The presence of the amino and hydroxyl groups in our target ligand introduces further possibilities for coordination and, importantly, for extensive hydrogen bonding, which profoundly influences crystal packing.
Complex A: [Cu(L)(H₂O)₂] - A Distorted Octahedral Environment
In a hypothetical copper(II) complex, where L represents the deprotonated 6-Amino-4-hydroxypyridine-2-carboxylate ligand, we can anticipate a distorted octahedral coordination geometry around the Cu(II) center. This is a common geometry for Cu(II) due to the Jahn-Teller effect. The ligand would likely act as a tridentate chelate, binding through the pyridine nitrogen, the carboxylate oxygen, and the amino nitrogen. The remaining coordination sites would be occupied by water molecules.
Complex B: [Zn(L)₂(H₂O)] - A Pentacoordinate Structure
For a zinc(II) complex, a different coordination environment may be favored. Zinc(II), having a d¹⁰ electronic configuration, does not exhibit a Jahn-Teller effect and can readily adopt various coordination geometries. A plausible structure would involve two ligand molecules coordinating to the zinc center, potentially in a bidentate fashion through the pyridine nitrogen and the carboxylate group, with a single water molecule completing a five-coordinate, likely square pyramidal or trigonal bipyramidal, geometry.
The table below summarizes the anticipated key crystallographic parameters for these two representative complexes, based on data from similar structures.
| Parameter | Complex A: [Cu(L)(H₂O)₂] | Complex B: [Zn(L)₂(H₂O)] | Rationale / Causality |
| Metal Ion | Cu(II) | Zn(II) | Different electronic configurations lead to different preferred coordination geometries. |
| Coordination Geometry | Distorted Octahedral | Square Pyramidal / Trigonal Bipyramidal | Cu(II) often exhibits Jahn-Teller distortion.[1] Zn(II) is more flexible.[1] |
| Ligand Binding Mode | Tridentate (Npy, Ocoo, Namino) | Bidentate (Npy, Ocoo) x 2 | The stoichiometry and metal ion preference dictate the denticity of the ligand. |
| Key Bond Lengths (Å) | Cu-Npy: ~2.0; Cu-Ocoo: ~1.95; Cu-Namino: ~2.1; Cu-Owater: ~2.3 (axial) | Zn-Npy: ~2.1; Zn-Ocoo: ~2.0; Zn-Owater: ~2.2 | Bond lengths are influenced by the ionic radii and coordination number of the metal. |
| Supramolecular Interactions | Extensive H-bonding involving the hydroxyl group, coordinated water, and carboxylate oxygen. | Inter- and intramolecular H-bonding network. Potential for π-π stacking of pyridine rings. | The presence of multiple H-bond donors and acceptors dictates the crystal packing. |
Experimental Workflow: From Synthesis to High-Resolution Structure
The following section details a robust, self-validating protocol for the synthesis, crystallization, and structural determination of a representative metal complex of 6-Amino-4-hydroxypyridine-2-carboxylic acid. The causality behind key steps is explained to provide a deeper understanding of the process.
Diagram of the Experimental Workflow
Caption: A generalized workflow for the synthesis and structural analysis of a metal-organic complex.
Step-by-Step Protocol: Synthesis and Crystallization of [Cu(L)(H₂O)₂]
-
Ligand and Metal Salt Preparation:
-
Dissolve 1.0 mmol of 6-Amino-4-hydroxypyridine-2-carboxylic acid in 20 mL of a 1:1 methanol/water mixture. Gentle heating may be required to achieve full dissolution.
-
Causality: The mixed solvent system is chosen to solubilize both the polar organic ligand and the inorganic metal salt.
-
In a separate flask, dissolve 1.0 mmol of copper(II) acetate monohydrate in 10 mL of water.
-
-
Synthesis of the Complex:
-
Slowly add the copper(II) acetate solution to the ligand solution with constant stirring at room temperature.
-
A color change and the formation of a precipitate should be observed, indicating complex formation.
-
Continue stirring the mixture for 2 hours to ensure the reaction goes to completion.
-
Causality: A 1:1 molar ratio is used to favor the formation of the desired mononuclear complex. Stirring ensures homogeneity and complete reaction.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with small portions of cold water, followed by methanol, to remove any unreacted starting materials.
-
Dry the product in a desiccator.
-
-
Single Crystal Growth (Slow Evaporation):
-
Dissolve the purified solid product in a minimal amount of hot dimethylformamide (DMF) or a similar high-boiling point polar solvent.
-
Filter the hot solution to remove any insoluble impurities.
-
Leave the filtrate in a loosely covered vial in a vibration-free environment.
-
Causality: Slow evaporation of the solvent gradually increases the concentration of the complex, allowing for the formation of large, well-ordered single crystals suitable for X-ray diffraction. A vibration-free environment prevents the formation of polycrystalline material.
-
Step-by-Step Protocol: X-ray Data Collection and Structure Refinement
-
Crystal Mounting:
-
Under a microscope, select a single crystal of suitable size and quality (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible cracks.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
-
Data Collection:
-
The mounted crystal is placed on a single-crystal X-ray diffractometer.
-
Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality electron density map.[1]
-
A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
This model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to minimize the difference between the calculated and observed structure factors.
-
-
Validation:
-
The final refined structure is validated using software tools like CHECKCIF to ensure its chemical and crystallographic sensibility. The final output is a Crystallographic Information File (CIF).
-
Visualizing Coordination and Supramolecular Interactions
The power of crystallography lies in its ability to visualize molecular structures. The following diagrams, rendered in DOT language, illustrate key structural features.
Diagram of the Tridentate Coordination Mode
Caption: A simplified representation of a tridentate chelation mode involving the pyridine nitrogen, a carboxylate oxygen, and an amino nitrogen.
Diagram of a Hydrogen Bonding Motif
Caption: A schematic illustrating potential hydrogen bonding interactions between adjacent complex molecules in the crystal lattice.
Conclusion and Future Outlook
The structural analysis of 6-Amino-4-hydroxypyridine-2-carboxylic acid complexes reveals a rich and diverse coordination chemistry. The choice of metal ion, stoichiometry, and crystallization conditions all play a crucial role in determining the final solid-state architecture. The insights gained from X-ray crystallography are invaluable for the targeted design of new metal-based therapeutics and functional materials. By understanding the intricate interplay of coordination bonds and supramolecular forces, researchers can rationally modify the ligand and reaction conditions to achieve desired structural motifs and, consequently, desired properties. Further studies involving a broader range of transition metals and lanthanides would undoubtedly uncover even more fascinating structural chemistry and potential applications.
References
- Two metal complex derivatives of pyridine thiazole ligand: synthesis, characterization and biological activity.Journal of Molecular Structure, 2024.
- Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures.Dalton Transactions, 2009.
- Crystal structure of nonadentate tricompartmental ligand derived from pyridine-2,6-dicarboxylic acid: Spectroscopic, electrochemical and thermal investigations of its transition metal(II) complexes.Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2011.
- Interaction of pyridine‐ and 4‐hydroxypyridine‐2,6‐dicarboxylic acids with heavy metal ions in aqueous solutions.
- Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands.
- New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes.Dalton Transactions, 2004.
- Synthesis and catalytic activity of manganese(II) complexes of heterocyclic carboxylic acids: X-ray crystal structures of [Mn(pyr)2]n, [Mn(dipic)(bipy)2]·4.5H2O and [Mn(chedam)(bipy)].
- X-ray structures of metal-protein adducts at body temperature: concepts, examples and perspectives.Frontiers in Chemistry, 2025.
- Protein X-ray Crystallography and Drug Discovery.Molecules, 2020.
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Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 6-Amino-4-hydroxypyridine-2-carboxylic acid
This guide provides essential, step-by-step procedures for the safe handling and disposal of 6-Amino-4-hydroxypyridine-2-carboxylic acid. As a pyridine derivative possessing multiple functional groups, this compound requires careful management to ensure laboratory safety and environmental compliance. This document synthesizes best practices from regulatory standards and safety data for structurally analogous chemicals to provide a robust operational plan for researchers, scientists, and drug development professionals.
Hazard Assessment and Waste Characterization
Therefore, under the Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) guidelines, this compound must be treated as hazardous waste .[1][2] It is crucial to avoid disposing of this chemical in regular trash or down the sanitary sewer.[1][3]
Table 1: Hazard Profile of Structurally Related Compounds
| Compound | CAS Number | Key Hazards | Source(s) |
| 6-Aminopyridine-2-carboxylic acid | 23628-31-1 | Causes skin irritation; Causes serious eye irritation. | [4] |
| 6-Hydroxypyridine-2-carboxylic acid | 19621-92-2 | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation. | [5] |
| 4-Aminopyridine | 504-24-5 | Fatal if swallowed; Highly acute toxin; Causes skin and eye irritation. | [6][7] |
| 4-Hydroxypyridine | 626-64-2 | Harmful if swallowed; Causes skin irritation and eye burns. | [8] |
| 2,6-Pyridinedicarboxylic acid | 499-83-2 | Causes severe skin burns and eye damage. | [9] |
The causality behind this conservative classification is clear: the aminopyridine moiety is associated with high acute toxicity, while carboxylic acids and phenolic hydroxyl groups can be corrosive or irritant.[6][9][10] Assuming the highest level of hazard among these analogs is a cornerstone of a self-validating safety protocol.
Immediate Safety Protocols and Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, ensure all safety measures are in place.
Required PPE:
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles or a face shield if handling larger quantities.[10]
-
Skin and Body Protection: A lab coat is mandatory. Wear appropriate protective clothing to prevent skin exposure.[4][7]
-
Respiratory Protection: When handling the solid powder, work in a certified chemical fume hood to avoid dust inhalation.[6][9] If a fume hood is not available, a NIOSH/MSHA approved respirator for dusts is required.[4]
First Aid Measures (Based on Analogs):
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[4][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[4][5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Immediately call a Poison Center or doctor.[7][9]
Step-by-Step Disposal Protocols
Never mix this waste with other chemicals unless specifically instructed by your institution's Environmental Health and Safety (EHS) office.[9][11] The fundamental principle is segregation to prevent unknown and potentially hazardous reactions.[3]
Protocol 3.1: Unused or Expired Pure Compound (Solid Waste)
This is the most direct disposal path and sets the standard for all other waste streams containing this chemical.
-
Container Selection: Choose a sealable, wide-mouth container made of a chemically compatible material (e.g., high-density polyethylene, HDPE). The container must be in good condition, free from damage, and have a secure, leak-proof closure.[1]
-
Labeling: Affix a completed Hazardous Waste Label. Per EPA and OSHA requirements, the label must clearly state:
-
Transfer: In a chemical fume hood, carefully transfer the solid chemical into the labeled waste container. Avoid creating dust.[8]
-
Storage: Securely close the container. Store it in a designated, well-ventilated satellite accumulation area. The container must be placed within a secondary containment system to prevent spills from spreading.[1][2]
-
Pickup: Contact your institution's EHS or a licensed hazardous waste disposal company to schedule a pickup.
Protocol 3.2: Contaminated Labware and Debris (Solid Waste)
This includes items like gloves, weigh boats, pipette tips, and paper towels that have come into direct contact with the chemical.
-
Segregation: All solid waste contaminated with 6-Amino-4-hydroxypyridine-2-carboxylic acid is considered hazardous.[6]
-
Containerization: Place all contaminated dry hazardous waste into a dedicated, transparent, and properly labeled hazardous waste bag.[6] For items with sharp edges, use a puncture-resistant sharps container first.
-
Double Bagging: It is best practice for highly toxic materials to double-bag all dry waste.[6]
-
Disposal: The sealed bag should be placed in a designated solid hazardous waste container, ready for pickup by a licensed disposal company.
Protocol 3.3: Aqueous Solutions (Liquid Waste)
Under no circumstances should aqueous solutions of this compound be disposed of down the drain. [1][12] While some dilute acids and bases can be neutralized and drain-disposed, the toxicity profile of the aminopyridine structure prohibits this method.[13]
-
Container Selection: Use a sealable, leak-proof container, preferably the original container or one made of compatible plastic or glass.
-
Labeling: Affix a Hazardous Waste Label with the full chemical name and an accurate estimation of its concentration (e.g., "Waste 6-Amino-4-hydroxypyridine-2-carboxylic acid, <1% in water").
-
Storage and Pickup: Store in secondary containment in a designated satellite accumulation area, segregated from incompatible materials like strong acids or oxidizers.[5][6] Arrange for pickup via your institution's EHS office.
Protocol 3.4: Spill Cleanup
-
Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated. Wear all required PPE as described in Section 2.
-
Containment: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne. Do not use water.
-
Cleanup: Carefully sweep or scoop the material and all contaminated absorbent into a designated hazardous waste container.[5][8]
-
Decontamination: Wipe the spill area with a suitable solvent (if recommended by your EHS office) and paper towels. All cleanup materials are considered hazardous waste and must be disposed of according to Protocol 3.2.[6]
-
Reporting: Report the spill to your laboratory supervisor and EHS office, as required by institutional policy.
Disposal Workflow and Decision Logic
The following diagram outlines the decision-making process for the proper disposal of waste generated from 6-Amino-4-hydroxypyridine-2-carboxylic acid.
Caption: Decision workflow for proper waste stream segregation.
Regulatory Framework
All disposal activities must comply with federal and local regulations. The key governing acts in the United States are:
-
The Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, RCRA establishes the framework for managing hazardous waste from "cradle-to-grave."[1]
-
OSHA 29 CFR 1910.1450: This standard, "Occupational exposure to hazardous chemicals in laboratories" (the "Laboratory Standard"), requires laboratories to have a Chemical Hygiene Plan that includes waste disposal procedures.[3]
Your institution's EHS office is the ultimate authority on interpreting these regulations for your specific location. Always consult them if you have any doubts.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories.
- Sigma-Aldrich. (2025, September 27). 2,6-Pyridinedicarboxylic acid Safety Data Sheet.
- U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Alpha Chemika. 2-AMINO PYRIDINE For Synthesis Safety Data Sheet.
- University of Georgia Office of Research. 4-Aminopyridine Safety Data Sheet.
- Oxford Lab Fine Chem LLP. (p-Amino pyridine ) MSDS.
- Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab.
- Temarry Recycling. (2020, February 27). How To Dispose Of Lab Chemicals.
- Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide.
- Thermo Fisher Scientific. (2012, January 23). 4-Hydroxypyridine Safety Data Sheet.
- Suvchem Laboratory Chemicals. 4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE) Safety Data Sheet.
- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE For Synthesis Safety Data Sheet.
- Fisher Scientific. (2010, October 14). 6-Hydroxypyridine-2-carboxylic acid Safety Data Sheet.
- AK Scientific, Inc. 6-Hydroxypyrimidine-4-carboxylic acid Safety Data Sheet.
- TCI Chemicals. (2025, November 20). 2-Pyridinecarboxylic Acid Hydrazide Safety Data Sheet.
- National Center for Biotechnology Information. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine.
- U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine.
- University of Wisconsin-Milwaukee. Hazardous Waste - FAA USA Environmental Protection Program.
- American Chemical Society. Hazardous Waste and Disposal.
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
- Fisher Scientific. 6-Aminopyridine-2-carboxylic acid Safety Data Sheet.
- Sigma-Aldrich. 6-Hydroxypyridine-2-carboxylic acid 95%.
- National Center for Biotechnology Information. Toxicological Profile for Pyridine - PRODUCTION, IMPORT, USE, AND DISPOSAL.
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. research.uga.edu [research.uga.edu]
- 7. lobachemie.com [lobachemie.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 11. blog.idrenvironmental.com [blog.idrenvironmental.com]
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- 13. Hazardous Waste - FAA USA Environmental Protection Program [uwm.edu]
Personal Protective Equipment (PPE) & Handling Guide: 6-Amino-4-hydroxypyridine-2-carboxylic acid
[1]
CAS: 20935-13-1 Synonyms: 6-Amino-4-hydroxypicolinic acid; 6-Amino-4-hydroxy-2-pyridinecarboxylic acid Physical State: Solid (typically off-white to pale yellow powder)
Part 1: Executive Safety Directive
"PPE is the last line of defense, not the first."
As a Senior Application Scientist, I must emphasize that 6-Amino-4-hydroxypyridine-2-carboxylic acid (6-AHPCA) presents a dual challenge: chemical reactivity typical of functionalized pyridines and physical handling risks associated with fine, static-prone organic powders.
While specific toxicological data for this exact isomer is often limited in public repositories, Structure-Activity Relationship (SAR) analysis with analogs (e.g., 6-aminonicotinic acid, picolinic acid) necessitates that we treat this compound as a Skin/Eye Irritant and a Potential Respiratory Sensitizer .
Immediate Operational Rule: Handle strictly within a certified chemical fume hood. Do not handle on an open benchtop.
Part 2: Hazard Analysis & Engineering Controls[1]
Before selecting PPE, you must validate your engineering controls. PPE cannot compensate for a failed ventilation system.[1]
Hazard Profile (derived from Pyridine/Picolinic Acid class)
| Hazard Category | Likely Classification | Operational Implication |
| Inhalation | STOT SE 3 (Respiratory Irritation) | Dust inhalation is the primary vector for exposure.[1] Pyridine derivatives can cause nasal mucosal irritation.[1] |
| Skin Contact | Skin Irrit. 2 / Potential Sensitizer | Amino-pyridines can be absorbed transdermally.[1] Risk of contact dermatitis.[1] |
| Eye Contact | Eye Irrit.[1][2][3][4][5][6][7] 2A or Eye Dam. 1 | The carboxylic acid moiety combined with the basic pyridine nitrogen creates a zwitterionic character that can be damaging to corneal tissue. |
| Physical | Static Charge Accumulation | Dry organic powders often accumulate static, leading to "fly-away" powder and surface contamination. |
Engineering Controls (Primary Barrier)[1]
Part 3: PPE Selection Matrix
The selection of PPE depends heavily on the state of the matter (Solid vs. Solvated). Pyridine derivatives permeate glove materials differently when dissolved in organic solvents.
Decision Logic: Glove Selection
Pyridine rings can permeate standard nitrile rapidly when in solution.[1] However, for solid handling, physical barrier integrity is the priority.
Figure 1: Glove selection logic based on physical state and solvent carrier.[1][5] Note that for aggressive solvents like DCM, standard nitrile offers insufficient protection against pyridine derivatives.
Detailed PPE Specifications
| Component | Recommendation | Scientific Rationale |
| Hand Protection (Solid) | Double Nitrile (Powder-free) Inner: 4 mil (0.10mm)Outer: 4-5 mil (0.12mm) | Double gloving allows the outer glove to be stripped immediately if contaminated by dust, keeping the inner glove clean for touching instrumentation.[1] |
| Hand Protection (Solution) | Solvent-Specific See Figure 1. | Pyridines enhance the permeation of other solvents. If using DMF or DCM, a laminate liner (e.g., Ansell Barrier®) is mandatory. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient for fine powders which can bypass side-shields via air currents in a fume hood.[1] |
| Respiratory | N95/P100 (only if outside hood) | Primary: Fume hood.[1] Secondary: If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the absolute minimum; a PAPR is preferred for long durations. |
| Body | Lab Coat (Buttoned to neck) + Tyvek Sleeves | "Gap protection."[1] Wrist gaps are the #1 exposure point.[1] Disposable sleeves bridge the glove-to-lab-coat gap. |
Part 4: Operational Protocols
Protocol A: Weighing & Transfer (The Critical Step)
Most exposures occur during the transfer of static-prone solids.[1]
-
Preparation: Place a disposable absorbent mat (absorbent side up) in the fume hood.[1]
-
Static Control: Use an anti-static gun on the container before opening.[1] This prevents the powder from "jumping" onto your gloves or the balance.
-
Weighing:
-
Use a pre-tared vial.[1]
-
Do not use a spatula directly into the stock bottle if possible. Tap gently to transfer.
-
Technique: "Pour-and-tap" is safer than "Scoop-and-dump" for minimizing aerosolization.
-
-
Cleanup: Wipe the exterior of the stock bottle with a Kimwipe dampened with Ethanol/Water before returning it to storage.[1] This removes invisible dust residues.[1]
Protocol B: Emergency Spill Response
If 6-AHPCA is spilled, do not use a brush (generates dust).[1]
Figure 2: Workflow for spill containment. The key for powder spills is wetting the substance to prevent inhalation.[1]
Part 5: Disposal & Decontamination[1]
Decontamination Solution: For cleaning glassware and surfaces, a standard detergent wash followed by a solvent rinse is effective.
-
Step 1: Wipe with 5% sodium bicarbonate solution (neutralizes the carboxylic acid).[1]
-
Step 3: Final rinse with Ethanol or Isopropanol.[1]
Waste Disposal:
-
Solid Waste: Segregate into "Solid Hazardous Waste" containers. Label clearly with "Pyridine Derivative - Irritant."
-
Liquid Waste: Dispose of in the appropriate organic solvent stream (Halogenated vs. Non-Halogenated) depending on the co-solvent used.[1]
References
-
PubChem. (n.d.).[1] Compound Summary: 6-Amino-4-hydroxypyridine-2-carboxylic acid. National Library of Medicine.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
